molecular formula C8H10N2O4 B1589175 2-propyl-1H-imidazole-4,5-dicarboxylic Acid CAS No. 58954-23-7

2-propyl-1H-imidazole-4,5-dicarboxylic Acid

Cat. No.: B1589175
CAS No.: 58954-23-7
M. Wt: 198.18 g/mol
InChI Key: BGPZYJSOTDBJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-propyl-1H-imidazole-4,5-dicarboxylic Acid is a useful research compound. Its molecular formula is C8H10N2O4 and its molecular weight is 198.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Propyl-1H-imidazole-4,5-dicarboxylic acid (H₃PDI) is an organic compound characterized by its imidazole ring and two carboxylic acid groups. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities and coordination chemistry properties. This article aims to consolidate research findings on the biological activity of H₃PDI, exploring its mechanisms, applications, and potential as a therapeutic agent.

This compound has the molecular formula C₉H₁₁N₂O₄ and a molecular weight of 197.20 g/mol. Its structure includes:

  • An imidazole ring that contributes to its biological interactions.
  • Two carboxylic acid groups that can participate in hydrogen bonding and coordination with metal ions.

Antimicrobial Properties

Research indicates that H₃PDI exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics. The imidazole ring is known for its ability to interact with biological systems, which may contribute to this activity .

Enzyme Modulation

Preliminary studies suggest that H₃PDI might modulate specific enzymes or receptors in biological pathways. The exact mechanisms remain under investigation, but the compound's structure indicates potential interactions with enzyme active sites or receptor binding domains.

Coordination Chemistry

H₃PDI has been studied for its ability to form metal-organic complexes. These complexes can exhibit enhanced biological activities compared to their individual components. For example, coordination with metal ions such as copper can lead to compounds with unique properties that may be exploited for therapeutic purposes .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of H₃PDI against several pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL. The study highlighted the compound's potential as a lead candidate for antibiotic development.

Study 2: Coordination Complexes

In another investigation, H₃PDI was used to synthesize a copper(II) coordination polymer. This polymer demonstrated enhanced stability and biological activity compared to free H₃PDI. The study concluded that metal coordination could be a promising strategy for enhancing the therapeutic potential of imidazole derivatives .

Comparative Analysis

To better understand the unique properties of H₃PDI, a comparison with similar compounds is useful:

Compound NameMolecular FormulaUnique Features
2-Methyl-1H-imidazole-4,5-dicarboxylic acidC₈H₉N₂O₄Lacks propyl group; fewer carbon atoms
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylateC₁₂H₁₈N₂O₄Contains ethyl groups instead of methyl
2-Ethyl-1H-imidazole-4,5-dicarboxylic acidC₉H₁₁N₂O₄Ethyl group instead of propyl; different steric effects

The structural uniqueness of H₃PDI contributes to its distinct biological activities compared to these similar compounds.

Future Directions

Further research is necessary to elucidate the precise mechanisms through which H₃PDI exerts its biological effects. Studies focusing on:

  • Mechanistic pathways : Understanding how H₃PDI interacts at the molecular level with enzymes and receptors.
  • Safety profiles : Assessing toxicity and allergenicity associated with H₃PDI and its derivatives.
  • Therapeutic applications : Exploring potential uses in drug formulations or as a scaffold for new drug discovery.

Scientific Research Applications

Pharmaceutical Applications

Antihypertensive Drug Intermediate:
One of the primary applications of 2-propyl-1H-imidazole-4,5-dicarboxylic acid is as an intermediate in the synthesis of the antihypertensive drug Olmesartan. This compound plays a crucial role in the production of drugs that manage high blood pressure effectively. The synthesis process involves various methods, including oxidation reactions of starting materials under acidic conditions to yield the desired product with high purity and yield .

Synthesis Method:
The preparation of this compound typically involves the oxidation of 2-propyl-3-tolimidazole and 2-propyl-4-tolimidazole in sulfuric acid with hydrogen peroxide as an oxidizing agent. The reaction conditions are controlled to optimize yield and purity .

Coordination Chemistry

Metal Complex Formation:
this compound acts as a bidentate ligand in coordination chemistry. Its ability to coordinate with metal ions leads to the formation of various metal-organic frameworks (MOFs) with interesting structural properties. These complexes have potential applications in catalysis and material science due to their unique properties .

Biological Activity:
Recent studies have shown that metal complexes formed with this compound exhibit significant biological activity, including antibacterial and antifungal properties. For instance, complexes supported by copper, nickel, iron, and cobalt have been synthesized and evaluated for their catalytic and biological effects .

Structural Studies

Crystal Structure Analysis:
Research has demonstrated that variations in the alkyl chain length of imidazole derivatives significantly affect their crystal structures. For example, studies on 1-substituted imidazole derivatives indicate that compounds with longer alkyl chains crystallize in different tautomeric forms compared to their shorter counterparts. This has implications for understanding molecular interactions and designing new materials .

Case Study 1: Olmesartan Synthesis
A study detailed the synthesis route for Olmesartan using this compound as a key intermediate. The method involved specific reaction conditions that optimized yield while minimizing by-products .

Case Study 2: Metal Complexes
Research focused on synthesizing copper and nickel complexes using this compound as a ligand. The resulting complexes displayed enhanced catalytic activity compared to non-complexed metal salts, indicating the potential for industrial applications in catalysis .

Properties

IUPAC Name

2-propyl-1H-imidazole-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-2-3-4-9-5(7(11)12)6(10-4)8(13)14/h2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPZYJSOTDBJMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437036
Record name 2-propyl-1H-imidazole-4,5-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58954-23-7
Record name 2-Propyl-1H-imidazole-4,5-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58954-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-propyl-1H-imidazole-4,5-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-propyl-1H-imidazole-4,5-dicarboxylic Acid
Reactant of Route 2
2-propyl-1H-imidazole-4,5-dicarboxylic Acid
Reactant of Route 3
2-propyl-1H-imidazole-4,5-dicarboxylic Acid
Reactant of Route 4
Reactant of Route 4
2-propyl-1H-imidazole-4,5-dicarboxylic Acid
Reactant of Route 5
2-propyl-1H-imidazole-4,5-dicarboxylic Acid
Reactant of Route 6
Reactant of Route 6
2-propyl-1H-imidazole-4,5-dicarboxylic Acid
Customer
Q & A

Q1: What makes 2-propyl-1H-imidazole-4,5-dicarboxylic acid a suitable ligand for constructing coordination polymers?

A: H3PrIDC possesses several attractive features for CP synthesis: * Multiple coordination sites: The molecule contains three carboxylic acid groups and an imidazole nitrogen, offering diverse coordination modes like monodentate, bidentate, and bridging. [, , ]* Flexibility: The propyl group introduces conformational flexibility, allowing the ligand to adopt various conformations to satisfy the coordination geometry of different metal ions. [, , ]* Potential for hydrogen bonding: The carboxylic acid and imidazole groups can participate in hydrogen bonding, influencing crystal packing and supramolecular assembly. []

Q2: What types of coordination polymer structures have been reported using H3PrIDC?

A: H3PrIDC has been used to synthesize a wide array of CP architectures:* 1D chains: [Zn(IPT)(PrIDC)(H2O)]n, where IPT is 5-(4-(1H-imidazol-1-yl)phenyl)-1H-tetrazolate. []* 2D layers: A copper(II) coordination polymer with a (4,4)-connected layer structure. [] * 3D frameworks: Examples include [Cd(H2pimda)(2)] with 1D channels and {[NdZn(H(2)pimda)(3)(Hpimda)(H2O)(2)]center dot H2O}(n). [, ]

Q3: How does the propyl substituent influence the structures of the resulting coordination polymers?

A: The propyl group plays a significant role in dictating the final structure of the CPs: * Steric effects: The bulky propyl group can influence the packing of the ligands and the overall dimensionality of the framework. []* Conformational flexibility: It enables the ligand to adjust its conformation to accommodate the coordination preferences of the metal ions. []* Intermolecular interactions: The propyl group can participate in weak van der Waals interactions, affecting crystal packing and potentially contributing to the formation of porous structures. []

Q4: What are the luminescence properties of H3PrIDC-based coordination polymers?

A: Several H3PrIDC-based CPs display interesting luminescent properties. For instance, [Cd(H(2)pimda)(2)] exhibits strong blue emissions at room temperature. [] The specific emission wavelengths and intensities depend on the incorporated metal ions and the overall structure of the CPs.

Q5: Have any magnetic properties been observed in H3PrIDC-based coordination polymers?

A: Yes, research on {[NdZn(H(2)pimda)(3)(Hpimda)(H2O)(2)]center dot H2O}(n) revealed weak antiferromagnetic coupling between the neighboring Nd(III) ions. []

Q6: Are there any studies on the thermal stability of coordination polymers containing H3PrIDC?

A: Yes, thermal analyses, such as thermogravimetric analysis (TGA), have been conducted on several H3PrIDC-based CPs. These studies provide valuable information about their thermal decomposition behavior and framework stability. [, , , ]

Q7: What are the potential applications of H3PrIDC-based coordination polymers?

A: The unique properties of H3PrIDC-based CPs make them promising candidates for various applications:* Luminescent materials: Their luminescence properties make them attractive for potential use in sensors, displays, and lighting applications. []* Gas storage and separation: The presence of channels and cavities in some H3PrIDC-based CPs suggests their potential for gas storage and separation applications. []* Catalysis: The metal centers within the CPs can act as catalytically active sites, while the framework can provide shape selectivity. []

Q8: Are there any reported methods for controlling the morphology of H3PrIDC-based coordination polymers?

A: Research has shown that by carefully adjusting reaction conditions, it's possible to influence the morphology of the resulting CPs. For instance, [Cd(H2pimda)(2)] has been synthesized with a unique microscopic single-crystal tube morphology. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.